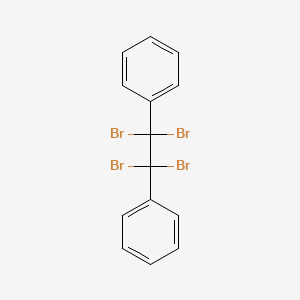
1,1'-(1,1,2,2-Tetrabromoethane-1,2-diyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(1,1,2,2-Tetrabromoethane-1,2-diyl)dibenzene is a halogenated hydrocarbon compound with the chemical formula C14H10Br4. This compound is characterized by the presence of four bromine atoms attached to an ethane backbone, which is further connected to two benzene rings. The compound is known for its high density and unique chemical properties, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’-(1,1,2,2-Tetrabromoethane-1,2-diyl)dibenzene can be synthesized through the addition reaction of acetylene with bromine. The reaction proceeds easily in the absence of a catalyst and is typically carried out at lower temperatures (below 60°C) to avoid substitution reactions and other side reactions . The process involves two steps:
- Acetylene reacts with bromine to form dibromoethylene.
- Dibromoethylene further reacts with bromine to yield 1,1,2,2-tetrabromoethane.
Industrial Production Methods
In industrial settings, the production of 1,1’-(1,1,2,2-Tetrabromoethane-1,2-diyl)dibenzene involves the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is then purified through distillation and other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(1,1,2,2-Tetrabromoethane-1,2-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding brominated derivatives.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated compounds.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Brominated carboxylic acids or ketones.
Reduction: Less brominated hydrocarbons.
Substitution: Hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(1,1,2,2-Tetrabromoethane-1,2-diyl)dibenzene has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fats, greases, oils, and waxes.
Biology: Employed in the study of brominated compounds’ effects on biological systems.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized as a flame retardant in plastic products, a floating agent in mineral processing, and a mercury substitute in gauges and balancing equipment
Wirkmechanismus
The mechanism by which 1,1’-(1,1,2,2-Tetrabromoethane-1,2-diyl)dibenzene exerts its effects involves the interaction of its bromine atoms with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect cellular pathways and processes, making the compound useful in studying biochemical mechanisms.
Vergleich Mit ähnlichen Verbindungen
1,1’-(1,1,2,2-Tetrabromoethane-1,2-diyl)dibenzene can be compared with other halogenated hydrocarbons, such as:
Dibromomethane: A simpler brominated compound with only two bromine atoms.
Bromoform: Contains three bromine atoms and is used in similar applications.
Tetrabromomethane: Another tetrabrominated compound but with a different structure and properties
The uniqueness of 1,1’-(1,1,2,2-Tetrabromoethane-1,2-diyl)dibenzene lies in its specific arrangement of bromine atoms and benzene rings, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
112927-99-8 |
|---|---|
Molekularformel |
C14H10Br4 |
Molekulargewicht |
497.8 g/mol |
IUPAC-Name |
(1,1,2,2-tetrabromo-2-phenylethyl)benzene |
InChI |
InChI=1S/C14H10Br4/c15-13(16,11-7-3-1-4-8-11)14(17,18)12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
RQYFSGRVJKERBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(Br)Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-1-[4-(Dodecyloxy)phenyl]-2-phenyldiazene](/img/structure/B14313725.png)

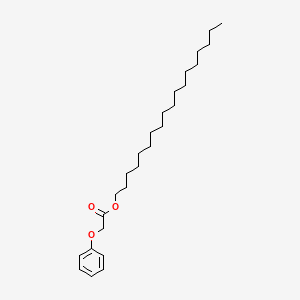
![1,1'-[1-(4-Methylphenyl)but-1-ene-1,2-diyl]dibenzene](/img/structure/B14313738.png)
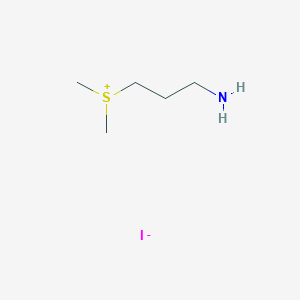
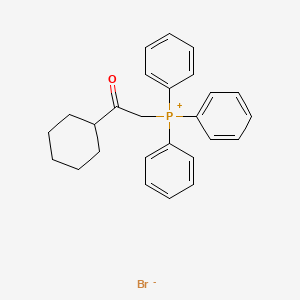
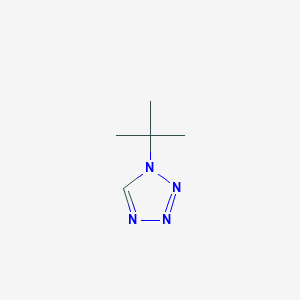
![1-(4-Bromophenyl)-2-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanylethanone](/img/structure/B14313762.png)

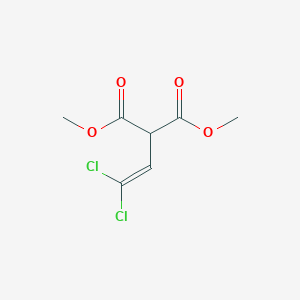
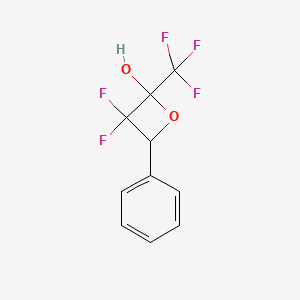
![N-Methyl-3-[(E)-(3-methylbutan-2-ylidene)amino]propan-1-amine](/img/structure/B14313783.png)
![1-Chloro-4-[(4-chlorobut-2-en-1-yl)oxy]benzene](/img/structure/B14313791.png)
![2,2-Dimethyl-2,3-dihydropyrano[2,3-b]carbazol-4(10H)-one](/img/structure/B14313795.png)
